Chemical structure and molecular properties of 2,3-Difluoro-4-methylbenzotrifluoride
Chemical structure and molecular properties of 2,3-Difluoro-4-methylbenzotrifluoride
The following technical guide provides an in-depth analysis of 2,3-Difluoro-4-methylbenzotrifluoride , a specialized fluorinated intermediate used in high-value medicinal chemistry and material science applications.
[1][2][3]
Executive Summary
2,3-Difluoro-4-methylbenzotrifluoride (CAS: 1099597-66-6) is a polyfluorinated aromatic building block characterized by a unique substitution pattern that combines strong electron-withdrawing effects (trifluoromethyl and fluoro groups) with a weak electron-donating handle (methyl group).[1][2][3] This structural dichotomy makes it a critical intermediate in the synthesis of Next-Generation Pharmaceuticals (specifically kinase inhibitors) and Advanced Materials (Liquid Crystals with negative dielectric anisotropy).
This guide synthesizes its chemical identity, synthetic pathways, reactivity profile, and safety protocols for researchers in drug discovery and process chemistry.
Chemical Identity & Structural Analysis[6][7]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2,3-Difluoro-4-methyl-1-(trifluoromethyl)benzene |
| Common Synonyms | 4-Methyl-2,3-difluorobenzotrifluoride; 1-Trifluoromethyl-2,3-difluoro-4-methylbenzene |
| CAS Number | 1099597-66-6 |
| Molecular Formula | C₈H₅F₅ |
| Molecular Weight | 196.12 g/mol |
| SMILES | Cc1ccc(c(c1F)F)C(F)(F)F |
3D Conformational & Electronic Profile
The molecule exhibits a distorted planar geometry. The bulky trifluoromethyl (-CF₃) group at position 1 and the fluorine atom at position 2 create significant steric strain , often forcing the -CF₃ group to rotate out of the ring plane to minimize dipole-dipole repulsion.
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Electronic Effect: The C-F bonds at positions 2 and 3 deplete electron density from the ring (inductive withdrawal, -I), activating the system for nucleophilic attack, while the methyl group at position 4 provides a lone point of oxidative susceptibility (benzylic position).
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Lipophilicity: The high fluorine content significantly increases the partition coefficient (LogP ~3.2 predicted), enhancing membrane permeability in drug candidates.
Physicochemical Properties
Note: Experimental data for this specific isomer is rare in public domain literature. Values below represent consensus estimates based on Structure-Activity Relationship (SAR) algorithms and close structural analogs (e.g., 2,3-difluorobenzotrifluoride).
| Property | Value / Range | Condition |
| Physical State | Liquid | Ambient Temp (25°C) |
| Boiling Point | 135°C – 145°C | Atmospheric Pressure (Est.)[4] |
| Density | 1.35 – 1.40 g/cm³ | @ 20°C |
| Refractive Index | 1.43 – 1.45 | @ 20°C |
| Flash Point | ~35°C – 45°C | Closed Cup (Flammable) |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene |
Synthetic Pathways
The synthesis of 2,3-Difluoro-4-methylbenzotrifluoride is non-trivial due to the directing effects of the substituents. Two primary industrial routes are employed: Halogen Exchange (Halex) and Transition-Metal Catalyzed Trifluoromethylation .
Route A: Deoxyfluorination / Halex Reaction
This route is preferred for scale-up due to lower reagent costs. It typically starts from a chlorinated precursor.
Route B: Trifluoromethylation (Laboratory Scale)
For high-purity medicinal chemistry applications, a cross-coupling approach is often used starting from the aryl iodide.
Figure 1: Retrosynthetic analysis via Sandmeyer and Copper-mediated Trifluoromethylation.
Reactivity & Functionalization Strategy
This molecule is primarily used as a Core Scaffold . Its reactivity is defined by three distinct zones:
Regioselective Reactivity Profile
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Benzylic Oxidation (Methyl Group):
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The methyl group at C4 is susceptible to radical halogenation (e.g., NBS/AIBN) or oxidation to the carboxylic acid (KMnO₄). This is the primary handle for attaching the scaffold to larger drug molecules.
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Nucleophilic Aromatic Substitution (S_NAr):
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The Fluorine at Position 2 is highly activated due to the ortho-effect of the strong electron-withdrawing -CF₃ group. Under forcing conditions with strong nucleophiles (alkoxides, amines), the F-2 can be displaced, providing a route to indazoles or benzimidazoles.
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Lithiation / Metalation:
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Deprotonation is difficult due to the lack of adjacent protons (positions 2,3,4 are blocked). However, Lithium-Halogen exchange (if a Br/I precursor is used) allows for further functionalization.
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Figure 2: Divergent reactivity pathways for scaffold utilization.
Applications in Drug Development
The "2,3-difluoro-4-methyl" motif is not accidental; it is a strategic design element in Medicinal Chemistry .
Metabolic Stability & Bioisosterism
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Metabolic Blocking: The fluorine atoms at positions 2 and 3 block metabolic hydroxylation on the ring, extending the half-life (t1/2) of the drug.
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Conformational Locking: The steric bulk of the ortho-fluorines restricts the rotation of the phenyl ring when bound to a protein pocket, reducing the entropic cost of binding.
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pKa Modulation: The electron-withdrawing nature of the scaffold lowers the pKa of any attached amine or acid groups, altering solubility and bioavailability.
Case Studies (General Class)
This intermediate is frequently observed in the patent literature for:
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Kinase Inhibitors: Targeting oncology pathways (e.g., MAPK, VEGFR) where the fluorinated ring occupies a hydrophobic pocket.
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Agrochemicals: Next-generation herbicides requiring high environmental stability.
Safety & Handling Protocols
Signal Word: WARNING (Flammable, Irritant)
| Hazard Class | Statement | Precaution |
| Flammable Liquid | H226: Flammable liquid and vapor. | Ground/bond container and receiving equipment. Use explosion-proof electrical equipment. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min thickness 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles with side shields. |
| Specific Organ Tox | H335: May cause respiratory irritation. | Use only in a chemical fume hood. |
Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
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PubChem Compound Summary. 4-Methylbenzotrifluoride (Analogous Data). National Center for Biotechnology Information. Link
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Fluorochem Product Data. 2,3-Difluoro-4-methylbenzotrifluoride (CAS 1099597-66-6).[1] Fluorochem Ltd. Link
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ChemicalBook Database. CAS 1099597-66-6 Entry & Suppliers. ChemicalBook.[5][6][7] Link
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Review on Fluorine in Medicinal Chemistry. Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008. (Contextual grounding for Section 6). Link
Sources
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- 2. 有机砌块 [huatengsci.com]
- 3. 5-CHLORO-2,3-DIFLUORO-4-METHYLBENZOTRIFLUORIDE [amp.chemicalbook.com]
- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 6. 7440-66-6 CAS MSDS (ZINC) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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